5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
"5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine" is a chemical compound that belongs to the thiadiazole family, a class of heterocyclic compounds containing a ring made of sulfur, nitrogen, and carbon atoms. This compound has garnered interest due to its potential applications in various fields, including materials science and pharmacology, due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis of "5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine" derivatives typically involves the cyclization of appropriate precursors, such as ibuprofen derivatives, with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) (Channar et al., 2019). This process yields various thiadiazole derivatives with modifications at the phenyl ring, showcasing the versatility of the synthetic methods.
Molecular Structure Analysis
The molecular structure of these thiadiazole derivatives is characterized by X-ray diffraction methods, revealing details about their crystalline phase, space group, and molecular conformations. For example, one study reports the molecule crystallizing in the triclinic system with space group P-1, indicating discrete cations and chloride anions present in the asymmetric unit (Channar et al., 2019).
Chemical Reactions and Properties
These compounds can react to form various metal complexes, as demonstrated by the synthesis of Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes of thiadiazole derivatives, which are characterized by elemental analysis, FT-IR, UV/visible spectra, and other techniques (Al-Amiery et al., 2009). These reactions highlight the chemical versatility and potential for further functionalization of the thiadiazole core.
Physical Properties Analysis
The physical properties of these compounds, such as their crystallization behavior and molecular geometry, are closely studied using various spectroscopic methods and quantum chemical calculations. The analysis provides insights into the vibrational modes, bond character, and resonance interactions within the molecule, contributing to a deeper understanding of its stability and reactivity (Channar et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding characteristics, are investigated through NBO analysis and vibrational spectroscopy, revealing the presence of strong resonance interactions and partial double bond character in certain molecular bonds. These studies illuminate the compound's electronic structure and potential for engaging in various chemical interactions (Channar et al., 2019).
Scientific Research Applications
Synthesis of Metal Complexes: A novel compound, 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, has been used to synthesize metal complexes like Cr(III), Co(II), Ni(II), Cu(II), and Zn(II) (Al-Amiery, Yousif, & Shakir, 2009).
Synthesis of Heterocyclic Azoddies: 5-Phenyl-1,3,4-thiadiazole-2-amine synthesized via a single-step reaction is used to synthesize heterocyclic azoddies and their derivatives, which have been characterized for biological activity (Kumar et al., 2013).
Inhibition of Acetyl- and Butyrylcholinesterase: 5-Aryl-1,3,4-oxadiazoles decorated with dodecyl are potential inhibitors of acetyl- and butyrylcholinesterase, used in treating dementias and myasthenia gravis (Pflégr et al., 2022).
Insecticidal Activity: 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives exhibit remarkable insecticidal activity against the cotton leafworm (Spodoptera littoralis) (Ismail et al., 2021).
Potential Anti-Cancer Drug Candidates: 1,3,4-thiadiazole derivatives of ibuprofen and ciprofloxacin showed significant intercalative binding with DNA, suggesting their use as potential anti-cancer drug candidates (Farooqi et al., 2018).
Antileishmanial Activity: Certain derivatives of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole have shown significant antileishmanial activity (Tahghighi et al., 2013).
Antitumor and Antitubercular Agents: Some 1,3,4-thiadiazole derivatives have demonstrated antitumor activities against breast cancer and normal human cell lines, and also as antitubercular agents (Sekhar et al., 2019).
Antimicrobial Activity: The synthesized triazolo-thiadiazoles have shown interesting antibacterial and antifungal activity in vitro (Joshi et al., 2021).
Antiallergic Activities: Certain synthesized 1,3,4-thiadiazole derivatives have shown antiallergic activities against passive peritoneal anaphylaxis, cutaneous anaphylaxis, and slow reacting substance of anaphylaxis (Suzuki et al., 1992).
Corrosion Inhibition: Theoretical data for thiazole and thiadiazole derivatives align with their experimental inhibition efficiency results against the corrosion of iron (Kaya et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-propan-2-ylphenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-7(2)8-3-5-9(6-4-8)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKWMJDRQOKJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358174 | |
Record name | 5-[4-(Propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
100987-89-1 | |
Record name | 5-[4-(Propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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